Product packaging for Quetiapine sulfoxide hydrochloride(Cat. No.:)

Quetiapine sulfoxide hydrochloride

Cat. No.: B12423181
M. Wt: 436.0 g/mol
InChI Key: BJOYEAHGKKTINJ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification within the Quetiapine (B1663577) Metabolome

Quetiapine sulfoxide (B87167) hydrochloride is chemically known as 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f] caymanchem.comdcchemicals.comthiazepine 5-oxide hydrochloride. caymanchem.com It belongs to the chemical class of dibenzothiazepines. pharmgkb.orgtsijournals.com As a metabolite, it is part of a group of compounds produced during the biotransformation of quetiapine in the body. Other significant metabolites in the quetiapine metabolome include Norquetiapine (N-desalkylquetiapine), 7-hydroxy-N-desalkylquetiapine, and 7-hydroxy quetiapine. pharmgkb.orgdrugbank.comfda.gov

Table 1: Chemical Identifiers for Quetiapine Sulfoxide Hydrochloride and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Quetiapine 111974-69-7 C21H25N3O2S 383.51
Quetiapine Sulfoxide 329216-63-9 C21H25N3O3S 399.51
Quetiapine Sulfoxide Dihydrochloride 329218-11-3 Not Available Not Available
Norquetiapine Not Available Not Available Not Available
7-hydroxy-N-desalkylquetiapine Not Available Not Available Not Available
7-hydroxy quetiapine Not Available Not Available Not Available

Historical Context of its Identification in Preclinical Metabolism Research

The identification of quetiapine sulfoxide arose from early preclinical studies investigating the metabolic fate of quetiapine. In vitro studies using human liver microsomes were instrumental in elucidating the metabolic pathways. These studies revealed that sulfoxidation is a primary route of metabolism for quetiapine. drugbank.com The synthesis and characterization of quetiapine sulfoxide were later undertaken to confirm its structure, which was achieved by oxidizing quetiapine with reagents like sodium periodate (B1199274) or hydrogen peroxide. researchgate.net This allowed for the comparison of the synthesized compound with the metabolite isolated from stability studies, confirming its identity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClN3O3S B12423181 Quetiapine sulfoxide hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26ClN3O3S

Molecular Weight

436.0 g/mol

IUPAC Name

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C21H25N3O3S.ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;/h1-8,25H,9-16H2;1H

InChI Key

BJOYEAHGKKTINJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization of Quetiapine Sulfoxide Hydrochloride

Synthetic Pathways for the Preparation of Quetiapine (B1663577) Sulfoxide (B87167) and its Hydrochloride Salt

The generation of quetiapine sulfoxide hydrochloride involves a two-step process: the oxidation of the quetiapine precursor followed by the formation of the hydrochloride salt.

The conversion of quetiapine to quetiapine sulfoxide is achieved through the oxidation of the sulfur atom in the dibenzothiazepine ring. pharmgkb.orgnih.gov This transformation can be accomplished using various chemical oxidizing agents. Research into the oxidation of thiepine-based neuroleptics has demonstrated effective strategies. thieme-connect.com

One common method involves the use of meta-chloroperoxybenzoic acid (MCPBA). In one synthetic approach, treating quetiapine with one equivalent of MCPBA in a solvent like methanol (B129727) or chloroform (B151607) at room temperature resulted in a high yield of the corresponding N,S-dioxide (a compound containing both an N-oxide and a sulfoxide). thieme-connect.com Another powerful oxidizing agent is hydrogen peroxide (H₂O₂). The direct oxidation of quetiapine with an excess of 35% aqueous hydrogen peroxide has been shown to produce quetiapine N,S-dioxide in an 87% yield. thieme-connect.com While this particular study focused on the double oxide, selective S-oxidation can be achieved by carefully controlling the stoichiometry and reaction conditions. The sulfoxidation is a key metabolic pathway mediated in vivo by the cytochrome P450 enzyme CYP3A4. pharmgkb.orgnih.govmdpi.com

Table 1: Oxidation Reactions of Quetiapine

Oxidizing AgentReaction ConditionsProductReported YieldReference
m-Chloroperoxybenzoic acid (MCPBA) (1 equiv)Methanol (MeOH) or Chloroform (CHCl₃), 23 °C, 10 minQuetiapine N,S-dioxide83% thieme-connect.com
Hydrogen Peroxide (H₂O₂) (approx. 40 equiv)Water (H₂O), 0–23 °C, 18 hQuetiapine N,S-dioxide87% thieme-connect.com

Once the quetiapine sulfoxide base is synthesized and isolated, it can be converted into its hydrochloride salt to improve its stability and handling properties. This is a standard acid-base reaction. A general and effective method involves dissolving the free base in a suitable organic solvent, followed by the addition of hydrochloric acid.

A documented procedure for the analogous conversion of quetiapine base to its hydrochloride salt provides a clear blueprint. In this method, the quetiapine base is dissolved in ethanol (B145695) and heated to reflux. chemmethod.com A 15% (w/w) solution of hydrogen chloride in ethanol is then added to the hot mixture. chemmethod.com Upon cooling, the quetiapine hydrochloride crystallizes out of the solution and can be collected by filtration. chemmethod.com This process, which yields a high-purity product, can be directly adapted for the preparation of this compound from the quetiapine sulfoxide base. chemmethod.com

Impurity Profiling and Purity Assessment in Synthetic Batches

The manufacturing process of any active pharmaceutical ingredient (API) and its related compounds can introduce various process-related impurities. sphinxsai.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines requiring the identification and characterization of any impurity present at levels of 0.1% or higher. sphinxsai.com

Quetiapine sulfoxide itself is listed as a known impurity and a major metabolite of quetiapine. When synthesizing this compound as a reference standard, it is imperative to assess its purity and identify any by-products. Common impurities could include unreacted quetiapine, the corresponding N-oxide, or the N,S-dioxide. thieme-connect.com

The assessment of purity and the profiling of impurities are typically performed using high-performance liquid chromatography (HPLC). chemmethod.comsphinxsai.com HPLC methods, often coupled with mass spectrometry (LC-MS), allow for the separation, identification, and quantification of the target compound and any impurities present in the synthetic batch. chemmethod.com Further structural elucidation of unknown impurities requires their isolation, often by preparative HPLC, followed by characterization using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sphinxsai.com

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools for studying the metabolism and pharmacokinetics of drugs. In the context of quetiapine, stable isotopes are incorporated into the molecule to trace its metabolic fate, including its conversion to quetiapine sulfoxide.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. An isotopically labeled version, Quetiapine Sulfoxide-d8, is commercially available as a reference standard. pharmaffiliates.com The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. This labeled analog has a higher molecular weight than the unlabeled compound, allowing it to be distinguished and quantified by mass spectrometry. pharmaffiliates.com

Quetiapine Sulfoxide-d8 is primarily used as an internal standard in quantitative bioanalytical methods, such as LC-MS, for the accurate measurement of quetiapine sulfoxide levels in biological samples like plasma and urine. nih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Structural Elucidation and Conformational Analysis of Quetiapine Sulfoxide Hydrochloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of new compounds. For quetiapine (B1663577) sulfoxide (B87167) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) provides a comprehensive picture of its atomic connectivity and functional group composition.

Detailed ¹H NMR, ¹³C NMR, and 2D-NMR data for quetiapine sulfoxide hydrochloride are not extensively available in the reviewed scientific literature. However, analysis of related compounds, such as quetiapine and its other impurities, can provide expected spectral characteristics.

In a study comparing the ¹H NMR spectra of quetiapine fumarate (B1241708) and its impurities, the chemical shifts of the protons in the dibenzothiazepine core, the piperazine (B1678402) ring, and the ethoxyethanol side chain were documented. researchgate.net For quetiapine sulfoxide, it is anticipated that the introduction of the sulfoxide group would induce significant downfield shifts in the signals of the protons on the aromatic rings of the dibenzothiazepine moiety, particularly those in proximity to the sulfur atom, due to the electron-withdrawing nature of the S=O bond. The protons on the piperazine ring and the ethoxyethanol side chain would likely experience less significant changes in their chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes for Quetiapine Sulfoxide Relative to Quetiapine

Functional Group Predicted ¹H NMR Shift Change Predicted ¹³C NMR Shift Change
Dibenzothiazepine Core (aromatic)DownfieldDownfield
Piperazine RingMinor ShiftMinor Shift
Ethoxyethanol Side ChainMinor ShiftMinor Shift

This table is based on general principles of NMR spectroscopy and lacks specific experimental data for this compound.

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition and elucidating the fragmentation pathways of molecules. Quetiapine sulfoxide has been identified as a major degradation product of quetiapine under oxidative conditions. sci-hub.sesci-hub.se

The molecular formula for quetiapine sulfoxide is C₂₁H₂₅N₃O₃S, with a corresponding molecular weight of approximately 399.51 g/mol . scbt.com High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming this elemental composition.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies have been conducted on the degradation products of quetiapine, including the sulfoxide. sci-hub.se The mass spectrum of quetiapine sulfoxide would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 400. The fragmentation pattern provides significant structural information. While a detailed fragmentation pathway for the hydrochloride salt is not explicitly described, the fragmentation of the base molecule, quetiapine sulfoxide, has been reported. A proposed fragmentation involves the loss of the ethoxyethanol side chain and subsequent cleavages of the piperazine and dibenzothiazepine rings.

Table 2: Key Mass Spectrometry Data for Quetiapine Sulfoxide

Parameter Value Source
Molecular FormulaC₂₁H₂₅N₃O₃S scbt.com
Molecular Weight399.51 g/mol scbt.com
[M+H]⁺ (protonated molecule)m/z 400 researchgate.net

The IR spectrum of quetiapine fumarate shows characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-O-C stretching. gsconlinepress.comresearchgate.net For this compound, the most significant additional feature would be a strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the region of 1000-1100 cm⁻¹. researchgate.net The presence of the hydrochloride salt would also likely influence the N-H stretching vibrations of the piperazine ring, potentially causing broadening and a shift in the absorption frequency.

Raman spectroscopy would provide complementary information. A study on the Raman spectrum of 3,4-diamino benzophenone, which also contains aromatic rings and amino groups, was aided by computational calculations to assign the vibrational modes. nih.gov A similar approach for this compound would be beneficial.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
S=OStretching1000 - 1100
N-H (piperazinium)StretchingBroad, ~2400-3000
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2850-2960
C=NStretching~1600-1650
C-O-CStretching~1050-1150

This table is based on typical functional group absorption regions and lacks specific experimental data.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other publicly accessible resources. The determination of its crystal structure would be a significant contribution to the full characterization of this compound. Such a study would reveal the precise conformation of the dibenzothiazepine ring system, the piperazine ring (likely in a chair conformation), and the orientation of the ethoxyethanol side chain. Furthermore, it would elucidate the hydrogen bonding network involving the hydrochloride ion and the sulfoxide and hydroxyl groups, which dictates the crystal packing.

Computational Chemistry and Molecular Modeling Studies

In the absence of complete experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) has been successfully applied to study the structure of quetiapine hemifumarate, demonstrating good agreement between calculated and experimental geometries. pnu.ac.ir A similar DFT study on this compound would be highly informative.

Such calculations could predict the optimized geometry, including bond lengths and angles, and the conformational preferences of the molecule. This would be particularly useful for understanding the puckering of the dibenzothiazepine and piperazine rings. Furthermore, DFT calculations can be used to predict the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). iosrjournals.org

A key application of DFT in this context would be the prediction of the vibrational (IR and Raman) spectra. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of the observed vibrational bands, providing a more detailed and reliable interpretation of the IR and Raman spectra. nih.gov

Conformational Analysis and Energy Minimized Structures

Detailed crystallographic or specific computational studies on the precise conformation of this compound are not extensively available in the public literature. However, valuable insights can be derived from computational studies performed on the parent compound, quetiapine, and by considering the stereoelectronic effects of the sulfoxide group.

Computational analyses, such as those using Density Functional Theory (DFT), on the parent quetiapine molecule have determined the most stable conformations of its core structure. pnu.ac.irpnu.ac.ir These studies reveal that the central seven-membered dibenzothiazepine ring typically adopts a boat-like conformation. The flexible piperazine ring, which is critical for receptor interaction in the parent drug, predominantly exists in a stable chair conformation. pnu.ac.ir

Energy minimization calculations would be essential to determine the preferred three-dimensional arrangement of the molecule. Such calculations would typically identify the lowest energy conformers by systematically exploring the rotational freedom around the key single bonds, particularly within the ethoxyethylpiperazine side chain. The protonation of the piperazine nitrogen to form the hydrochloride salt would further influence the conformational preference, introducing electrostatic interactions that could favor a more extended or folded conformation in solution.

A theoretical energy-minimized structure would likely show the piperazine ring in a chair conformation and the dibenzothiazepine ring in a distorted boat conformation, accommodating the steric and electronic demands of the sulfoxide group. The precise bond angles and dihedral angles defining this conformation would require specific computational modeling, such as DFT or other advanced molecular mechanics methods.

Table 1: Predicted Key Structural Features of this compound

Molecular MoietyPredicted ConformationKey Influencing Factors
Dibenzothiazepine RingDistorted BoatPresence of the sulfoxide group; tricyclic ring strain
Piperazine RingChairEnergetically most favorable conformation for six-membered rings
Side ChainFlexibleMultiple rotatable bonds allowing for various conformers

This table is based on theoretical predictions and analysis of related structures, pending specific experimental or computational data for this compound.

Molecular Dynamics Simulations for Solution-State Behavior

Currently, specific molecular dynamics (MD) simulation studies for this compound are not available in the reviewed scientific literature. However, the application of this computational technique would be invaluable for understanding the dynamic behavior of the molecule in a physiological (aqueous) environment.

An MD simulation would model the movement of the this compound molecule and its interactions with surrounding water molecules over time. This powerful tool could provide detailed insights into several key aspects of its solution-state behavior:

Conformational Flexibility: MD simulations can map the transitions between different low-energy conformational states, revealing the flexibility of the dibenzothiazepine ring and the piperazine side chain. It would show how the molecule folds and unfolds in solution, providing a dynamic picture that static energy minimization cannot.

Solvation and Hydrogen Bonding: The simulation would detail the formation and breaking of hydrogen bonds between the sulfoxide group, the terminal hydroxyl group, the ether oxygen, the piperazine nitrogens, and the surrounding water molecules. This is critical for understanding its solubility and how it presents itself to biological macromolecules. For the hydrochloride salt, the simulation would also characterize the hydration shell around the charged piperazinium group and the chloride ion.

Hydrophobic Interactions: The simulation could illustrate how the aromatic rings of the dibenzothiazepine nucleus interact with water, likely leading to the formation of a structured water "cage" around these nonpolar regions.

Table 2: Potential Insights from a Hypothetical Molecular Dynamics Simulation

Simulation Parameter/AnalysisPotential Findings for this compound
Root Mean Square Deviation (RMSD)Indicates the stability of the molecular conformation over time. High RMSD suggests significant conformational changes.
Radius of Gyration (Rg)Provides information on the compactness of the molecule. Changes in Rg would indicate whether the molecule adopts a more extended or globular shape in solution.
Radial Distribution Function (RDF)Describes the probability of finding water molecules at a certain distance from specific atoms (e.g., the sulfoxide oxygen, hydroxyl hydrogen).
Hydrogen Bond AnalysisQuantifies the number and lifetime of hydrogen bonds between the solute and solvent, highlighting key interaction sites.

This table outlines the potential data that could be generated from future molecular dynamics studies.

Metabolic Formation and Biotransformation Pathways of Quetiapine Sulfoxide Hydrochloride

Enzymatic Systems Involved in Quetiapine (B1663577) Sulfoxide (B87167) Formation

The formation of quetiapine sulfoxide is primarily catalyzed by specific enzymes within the liver's metabolic machinery.

The table below summarizes the key enzymes involved in quetiapine metabolism and their primary products.

EnzymePrimary Metabolite(s)Role in Quetiapine Sulfoxide Formation
CYP3A4 Quetiapine sulfoxide, N-desalkylquetiapine, O-desalkylquetiapineMajor fda.govnih.govnih.govmdpi.com
CYP2D6 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapineMinor nih.govpharmgkb.orgnih.gov
CYP3A5 O-desalkylquetiapineMinor nih.govresearchgate.net

Further Biotransformation of Quetiapine Sulfoxide

As a major, yet inactive, metabolite, the subsequent biotransformation of quetiapine sulfoxide appears to be limited.

Current research primarily focuses on the parallel metabolic pathways originating from the parent compound, quetiapine, rather than the sequential metabolism of quetiapine sulfoxide. While quetiapine itself is converted to other oxidative metabolites like 7-hydroxyquetiapine and N-desalkylquetiapine, there is limited evidence to suggest that quetiapine sulfoxide undergoes significant further oxidation. nih.govpharmgkb.org The sulfoxide metabolite is generally considered a stable, pharmacologically inactive end-product of its metabolic branch. fda.gov

Species-Specific Metabolic Profiles in Preclinical Models (e.g., in vitro liver microsomes, in vivo animal studies focusing on metabolite detection)

Preclinical studies are essential for understanding the metabolic fate of new compounds. The metabolism of quetiapine has been investigated in various models, revealing some species-specific differences.

In Vitro Liver Microsomes: Human liver microsomes have been instrumental in identifying CYP3A4 as the primary enzyme for quetiapine sulfoxide formation. fda.govnih.gov Comparative studies using different in vitro systems, such as liver microsomes from different species or recombinant enzymes, have helped to elucidate the specific contributions of various enzyme isoforms. nih.govresearchgate.netresearchgate.net For instance, studies with recombinant CYP3A4 and CYP3A5 have shown that while both can metabolize quetiapine, CYP3A4 is significantly more efficient. researchgate.net Furthermore, the metabolic pattern can differ, with CYP3A5 producing a higher proportion of O-desalkylquetiapine compared to CYP3A4. researchgate.net

In Vivo Animal Studies: In vivo studies in animal models have confirmed the formation of quetiapine sulfoxide. In a study on rats, quetiapine sulfoxide was detected in both blood and brain tissue, along with other metabolites such as norquetiapine, O-dealkylquetiapine, and 7-hydroxyquetiapine. nih.gov Another study in rats investigating drug interactions found that inhibiting the UGT enzyme system led to a significant increase in quetiapine plasma levels, highlighting the importance of the glucuronidation pathway in this species. nih.govnih.gov These animal models provide valuable insights into the absorption, distribution, metabolism, and excretion of quetiapine and its metabolites in a whole-organism context. psychiatrist.comnih.gov

The table below presents a summary of key findings from preclinical metabolic studies of quetiapine.

Preclinical ModelKey FindingsReference
Human Liver Microsomes CYP3A4 is the major enzyme for quetiapine sulfoxide formation. fda.govnih.gov
Recombinant CYPs CYP3A4 has a much higher intrinsic clearance for quetiapine than CYP3A5; metabolic patterns differ between CYP3A4 and CYP3A5. researchgate.net
In vivo Rat Model Quetiapine sulfoxide detected in blood and brain. nih.gov
In vivo Rat Model Inhibition of glucuronidation significantly increases plasma quetiapine levels. nih.govnih.gov

Advanced Analytical Methodologies for Quetiapine Sulfoxide Hydrochloride in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for quetiapine (B1663577) sulfoxide (B87167) hydrochloride, providing the necessary separation from the parent drug and other metabolites. High-performance liquid chromatography is the most utilized technique, though gas chromatography presents an alternative with specific requirements.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of quetiapine and its metabolites, including quetiapine sulfoxide, in biological samples such as plasma and urine. oup.comnih.govjapsonline.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and quantification.

Typically, reversed-phase chromatography is employed, utilizing a C18 column. japsonline.com Gradient elution is often preferred to effectively separate the parent drug, quetiapine, from its various metabolites which may have a wide range of polarities. For instance, a gradient elution program can separate quetiapine, 7-hydroxy quetiapine, and quetiapine sulfoxide within a reasonable timeframe. jfda-online.com The mobile phase commonly consists of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jfda-online.comorientjchem.org The pH of the aqueous phase is a critical parameter that is optimized to ensure the analytes are in a suitable ionic state for retention and separation.

Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where quetiapine and its metabolites exhibit significant absorbance, often around 225 nm. jfda-online.com The validation of these HPLC methods is crucial and typically includes assessments of linearity, precision, accuracy, recovery, and stability to ensure the reliability of the analytical results. jfda-online.com

Here is an interactive data table summarizing examples of HPLC methods for the analysis of quetiapine sulfoxide:

Interactive Table 1: Examples of HPLC Method Parameters for Quetiapine Sulfoxide Analysis
Parameter Method 1 Method 2
Column Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) jfda-online.com Kromasil C18 (4.6 mm x 150 mm, 5 µm) oup.com
Mobile Phase Acetate buffer (10 mM, pH 5) and Acetonitrile jfda-online.com Water (formic acid: 1.70 mmol/L, ammonium (B1175870) acetate: 5.8 mmol/L) and Acetonitrile (65:35) oup.com
Flow Rate 1 mL/min jfda-online.com 0.95 mL/min oup.com
Detection DAD at 225 nm jfda-online.com ESI-MS oup.com
Internal Standard Carbamazepine jfda-online.com Not specified in abstract oup.com
Linear Range for Quetiapine Sulfoxide 0.042-83.35 µg/mL jfda-online.com 1-200 µg/L oup.com

Gas chromatography (GC) offers another avenue for the analysis of quetiapine and its metabolites. However, the direct analysis of these compounds, particularly the sulfoxide metabolite, by GC is challenging due to their low volatility and thermal instability at the high temperatures required for GC analysis. oup.commdpi.com Therefore, a derivatization step is often necessary to convert the analytes into more volatile and thermally stable forms. researchgate.netnih.gov

For the parent drug, quetiapine, derivatization to its trimethylsilyl (B98337) ether has been employed for quantification by GC-mass spectrometry (GC-MS). researchgate.net This process involves reacting the analyte with a silylating agent. While this approach has been successful for quetiapine, the application to its sulfoxide metabolite is less straightforward due to the inherent instability of the sulfoxide group under typical GC conditions. oup.com It has been noted that the sulfoxide can be unstable at the temperatures required for GC analysis. oup.com

The derivatization process itself adds a step to the sample preparation, which can increase analysis time and introduce potential for variability. nih.gov For these reasons, and due to the instability of the sulfoxide metabolite, liquid chromatography methods are generally preferred for the simultaneous analysis of quetiapine and its metabolites.

The sulfoxide group in quetiapine sulfoxide is a chiral center, meaning that the molecule can exist as two enantiomers (mirror images). These enantiomers may exhibit different pharmacological and toxicological profiles. Chiral chromatography is the primary technique used to separate and quantify individual enantiomers of a chiral compound. au.dknih.gov

While there is a lack of specific studies on the chiral resolution of quetiapine sulfoxide hydrochloride, the principles of chiral chromatography for sulfoxide drugs are well-established. au.dknih.gov The most common approach is to use a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® columns), have been shown to be effective in separating the enantiomers of various sulfoxide drugs. au.dknih.gov

The separation mechanism on these CSPs is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is critical for achieving optimal enantioseparation. au.dknih.gov The elution order of the enantiomers can also be influenced by the specific CSP and mobile phase composition used. nih.gov Although not yet reported for quetiapine sulfoxide, these established chiral chromatography methods provide a strong foundation for the development of an enantioselective assay for its stereoisomers.

Mass Spectrometry Detection in Coupled Systems

Mass spectrometry (MS) has become an indispensable tool in the analysis of this compound, primarily due to its high sensitivity and selectivity. When coupled with a chromatographic system, it allows for the definitive identification and quantification of the analyte, even at very low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of quetiapine and its metabolites, including quetiapine sulfoxide, in biological matrices. oup.comnih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS method, after chromatographic separation, the analytes are ionized, commonly using an electrospray ionization (ESI) source in the positive ion mode. oup.com The mass spectrometer is then operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecule of the analyte (the precursor ion) and a specific fragment ion (the product ion) that is formed upon collision-induced dissociation. nih.gov This high degree of specificity minimizes interference from other compounds in the matrix, leading to very low limits of detection and quantification. nih.gov

For example, a validated LC-MS/MS method for quetiapine reported monitoring the mass-to-charge ratio (m/z) transition of 384.1 → 253.1 for the parent drug. nih.gov Similar specific transitions would be established for quetiapine sulfoxide to enable its accurate quantification. The use of a stable isotope-labeled internal standard, such as quetiapine-d8, is also common in LC-MS/MS assays to ensure high accuracy and precision by correcting for any variations during sample preparation and analysis.

While less common than LC-MS/MS for the analysis of quetiapine sulfoxide due to the aforementioned stability issues, gas chromatography-mass spectrometry (GC-MS) has been utilized for the analysis of the parent drug, quetiapine. researchgate.net In these applications, after derivatization to increase volatility and thermal stability, the analytes are separated on a GC column and detected by a mass spectrometer. researchgate.net

The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where specific ions characteristic of the derivatized analyte are monitored to enhance selectivity and sensitivity. researchgate.net For instance, in a method for quetiapine, the trimethylsilyl derivative ions with m/z 210, 239, and 322 were acquired for quantification.

However, the application of GC-MS to quetiapine sulfoxide is significantly hindered by the thermal lability of the sulfoxide group. oup.com The high temperatures of the GC inlet and column can cause the sulfoxide to degrade, leading to inaccurate quantification. oup.com For this reason, GC-MS is not the preferred method for the analysis of quetiapine sulfoxide, and LC-MS/MS is generally favored for its ability to analyze the compound in its native form without the need for derivatization and exposure to high temperatures.

Sample Preparation Strategies for Biological and Chemical Matrices

The initial and critical step in the analysis of this compound from complex samples, such as biological fluids, is sample preparation. The primary goal is to extract the analyte of interest and remove interfering substances that could compromise the accuracy of the analysis. nih.gov Commonly employed techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com

Protein Precipitation (PPT): This is a straightforward method often used for plasma and serum samples. researchgate.net It involves adding a precipitating agent, such as acetonitrile, to the sample to denature and remove proteins. researchgate.netforensicresources.org For instance, in one method, acetonitrile was added to rat plasma, vortexed, and then centrifuged to separate the precipitated proteins, with the resulting supernatant being filtered before analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. nih.gov In the analysis of quetiapine and its metabolites, LLE has been employed to extract the analytes from plasma. nih.gov A typical procedure involves making the plasma sample basic and then extracting the analytes with an organic solvent like n-butyl chloride or tert-butyl methyl ether. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix. mdpi.comnih.gov On-line SPE coupled with high-performance liquid chromatography (HPLC) has been used for the automated quantification of quetiapine in human serum. nih.gov This method involves passing the sample through an SPE cartridge that retains the analyte, which is then eluted with a suitable solvent directly into the HPLC system. nih.gov

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique being used. For instance, while protein precipitation is simple, it may be less clean than LLE or SPE, potentially leading to matrix effects in sensitive analytical instruments like mass spectrometers. nih.gov

Validation of Analytical Methods for Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated. nih.govresearchgate.net Method validation is a process that demonstrates the reliability, accuracy, and precision of the analytical procedure. researchgate.netijnrd.org Key validation parameters, as often stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH), include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govijnrd.orgjapsonline.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For quetiapine sulfoxide, a high-performance liquid chromatography (HPLC) method demonstrated linearity in the range of 0.042-83.35 µg/mL in rat plasma. researchgate.net The linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²), which should ideally be close to 1. researchgate.netjocpr.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the added analyte that is recovered is a measure of the method's accuracy. japsonline.com For a quetiapine fumarate (B1241708) method, accuracy was reported with recoveries between 96% and 102%. japsonline.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. japsonline.com Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). jocpr.com Low RSD values indicate a high degree of precision. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. orientjchem.org The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. orientjchem.org For quetiapine fumarate analysis using RP-HPLC, the LOD and LOQ were reported as 0.02 µg/mL and 0.06 µg/mL, respectively. jocpr.com Another study on quetiapine and its metabolites using a different method reported an LOQ of 0.042 µg/mL for quetiapine sulfoxide. researchgate.net

The table below summarizes the validation parameters for an HPLC method developed for the determination of quetiapine and its metabolites in rat plasma. researchgate.net

ParameterQuetiapine7-Hydroxy QuetiapineQuetiapine Sulfoxide
Linear Range (µg/mL) 0.065-1300.086-1710.042-83.35
Correlation Coefficient (r) 0.99940.99940.9994
LLOQ (µg/mL) 0.0650.0860.042

Mechanistic Biochemical and in Vitro Pharmacological Investigations of Quetiapine Sulfoxide Hydrochloride

Receptor Binding Profiling in vitro (e.g., Dopamine, Serotonin, Adrenergic Receptor Affinities)

In vitro studies consistently demonstrate that quetiapine (B1663577) sulfoxide (B87167) is a pharmacologically inactive metabolite. fda.govcaymanchem.com Unlike its parent compound, quetiapine, which exhibits a broad receptor binding profile, quetiapine sulfoxide shows no significant affinity for key neurotransmitter receptors involved in antipsychotic or antidepressant action. nih.govnih.gov

The pharmacological activity of quetiapine is attributed to its interactions with a variety of receptors, including dopamine, serotonin, adrenergic, and histamine (B1213489) receptors. nih.govpsychopharmacologyinstitute.com In contrast, its sulfoxide metabolite does not bind to these targets with any meaningful affinity, rendering it inactive. fda.gov

For context, the receptor binding affinities for the parent compound, quetiapine, are presented below. The affinity is expressed as the Ki value (in nM), where a lower value indicates a higher binding affinity. scielo.br

Receptor TargetQuetiapine Ki (nM)Reference
Histamine H₁11 researchgate.net
Dopamine D₂380 psychopharmacologyinstitute.com
Serotonin 5-HT₁A390 psychopharmacologyinstitute.com
Serotonin 5-HT₂A640 psychopharmacologyinstitute.com
Serotonin 5-HT₂C1840 psychopharmacologyinstitute.com
Dopamine D₁990 psychopharmacologyinstitute.com
Adrenergic α₁19 nih.gov
Adrenergic α₂430 nih.gov
Muscarinic M₁>1000 psychopharmacologyinstitute.com

Cellular Uptake and Efflux Mechanisms in vitro

Specific studies detailing the cellular uptake and efflux mechanisms for quetiapine sulfoxide hydrochloride are not extensively documented in the scientific literature. Research in this area has primarily focused on the parent drug, quetiapine. For quetiapine, studies have investigated its potential interaction with efflux transporters as a mechanism that could limit its concentration in target tissues like the brain. nih.gov

Interaction with Membrane Transporters in vitro (e.g., P-glycoprotein)

The interaction of this compound with membrane transporters such as P-glycoprotein (P-gp, also known as ABCB1) has not been specifically characterized in vitro.

In contrast, the parent compound, quetiapine, has been studied for its relationship with P-gp, though with some conflicting results. Several studies identify quetiapine as a substrate and an inhibitor of P-gp. nih.govpharmgkb.org One in vitro investigation measured quetiapine's inhibitory effect on P-gp, finding it to be relatively weak with a half-maximal effective concentration (EC₅₀) of 9.8 µM. nih.gov However, another in vitro study using MDCK cells expressing the human MDR1 gene concluded that quetiapine was not a P-gp substrate. nih.gov The potential for quetiapine sulfoxide to interact with P-gp or other transporters remains an area for further investigation.

Exploration of Molecular Mechanisms of Action in Isolated Biological Systems

As a pharmacologically inactive metabolite with negligible affinity for neurotransmitter receptors, quetiapine sulfoxide is not expected to independently trigger significant downstream molecular events in isolated biological systems. fda.govcaymanchem.com Its formation is considered a route of elimination and deactivation of the parent drug. fda.govpharmgkb.org

Explorations of molecular mechanisms, such as the modulation of intracellular signaling pathways or gene expression, have centered on the pharmacologically active parent compound, quetiapine, and its active metabolite, norquetiapine. nih.gov For instance, studies in cortical cell cultures have examined quetiapine's effect on the expression of genes related to the cell cycle, a mechanism not attributed to the sulfoxide metabolite. nih.gov The lack of significant receptor interaction by quetiapine sulfoxide precludes it from initiating the cascade of cellular events that underlie the therapeutic actions of quetiapine.

Future Directions and Emerging Research Avenues for Quetiapine Sulfoxide Hydrochloride

Quetiapine (B1663577) sulfoxide (B87167), a primary metabolite of the atypical antipsychotic quetiapine, continues to be a subject of scientific interest. lgcstandards.commedchemexpress.com While its role in the metabolic pathway of the parent drug is established, ongoing research is focused on refining its detection, understanding its formation, and utilizing it as a tool in pharmaceutical science. oup.comresearchgate.net The hydrochloride salt form, Quetiapine Sulfoxide Hydrochloride, offers advantages in terms of solubility and stability for research applications. medchemexpress.com This article explores the future directions and emerging research avenues for this specific chemical compound.

Q & A

Q. What are the primary metabolic pathways leading to the formation of quetiapine sulfoxide hydrochloride, and how can they be experimentally validated?

this compound is formed via oxidative metabolism of quetiapine, primarily mediated by hepatic cytochrome P450 enzymes. Key metabolites include sulfoxide and carboxylic acid derivatives, identified using high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validation involves comparing fragmentation patterns (e.g., m/z 352.2021 for sulfoxide loss) and chromatographic separation of diastereomers .

Q. What analytical methods are recommended for distinguishing this compound from its structural isomers, such as 7-hydroxyquetiapine?

LC-MS/MS with accurate mass measurement is critical. Differentiation relies on unique fragments: quetiapine sulfoxide produces m/z 221.1066 (unoxidized dibenzothiazepine), while 7-hydroxyquetiapine shows m/z 237.1020 (oxidized dibenzothiazepine). Chromatographic separation of diastereomers (e.g., sulfoxide-induced stereochemistry) further aids identification .

Q. How should researchers prepare and store this compound for in vitro studies?

The compound is water-soluble (150 mg/mL at 25°C) and should be stored at 4°C in a dry, sealed environment. For dose preparation, use molarity calculations based on molecular weight (472.43 g/mol) and validate stability under experimental conditions .

Q. What are the limitations of using commercially available standards for this compound metabolite identification?

Many metabolites (e.g., quetiapine sulfoxide acid) lack commercial standards. Researchers must synthesize these via in vitro models (e.g., HepaRG cells) and confirm structures using HRMS and fragmentation libraries. Cross-referencing with known metabolic pathways (e.g., sulfoxidation vs. hydroxylation) is essential .

Advanced Research Questions

Q. How can researchers resolve conflicting data in metabolite identification when structural isomers co-elute in chromatographic assays?

Employ data-dependent acquisition (DDA) in HRMS to isolate precursor ions and generate MS/MS spectra for each isomer. Use collision-induced dissociation (CID) to compare fragmentation patterns (e.g., m/z 237 vs. 221) and leverage isotope patterns (e.g., sulfur presence in sulfoxide) .

Q. What experimental models are most effective for studying this compound’s pharmacokinetics and pharmacodynamics?

Differentiated HepaRG cells replicate human hepatic metabolism in vitro, producing metabolites consistent with patient samples. In vivo, cross-species dose conversion using body surface area (BSA) and Km coefficients (e.g., mouse-to-rat dose adjustment) ensures translational relevance .

Q. How can molecular networking enhance the discovery of novel quetiapine metabolites in complex biological matrices?

Molecular networking clusters metabolites based on MS/MS spectral similarity. For quetiapine, this approach identified glucuronidated and oxidized derivatives (e.g., 7-OH-N-desalkylquetiapine) in patient blood samples, validated via in vitro HepaRG models. This method bridges in vitro and in vivo data .

Q. What strategies mitigate challenges in quantifying this compound in the presence of matrix interferences (e.g., plasma proteins)?

Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery. Use stable isotope-labeled internal standards (e.g., quetiapine sulfoxide-d8) to correct for ion suppression and matrix effects in LC-MS/MS .

Q. How do sulfoxide metabolites influence quetiapine’s pharmacological activity compared to the parent drug?

Sulfoxide metabolites exhibit reduced affinity for dopamine D2 receptors but retain partial 5-HT1A agonism. In vitro binding assays (e.g., radioligand displacement) and functional cAMP assays quantify these differences. Context-dependent activity (e.g., hypoxia) may further modulate effects .

Methodological Considerations

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolites .
  • Mass Spectrometry : Optimize collision energy (e.g., 40 eV for sulfoxide fragmentation) and monitor sulfur isotopes (e.g., m/z 414.1482 ±5 ppm) .
  • Animal Studies : Apply BSA-based dose conversion (e.g., mouse Km = 3, rat Km = 6) for interspecies extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.